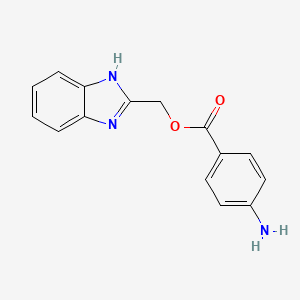

1H-benzimidazol-2-ylmethyl 4-aminobenzoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

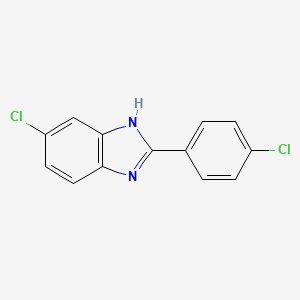

4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester and its derivatives have been extensively studied for their antimicrobial activities. For instance, derivatives containing the 4-(5-benzoyl-benzoimidazol-2-yl) moiety have shown significant effectiveness against various strains of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. These compounds were synthesized through a series of reactions involving 4-(5-benzoyl-1H-benzoimidazol-2-yl)-benzonitrile as a starting material, demonstrating the potential of these derivatives in antimicrobial applications E. A. Abd El-Meguid, 2014.

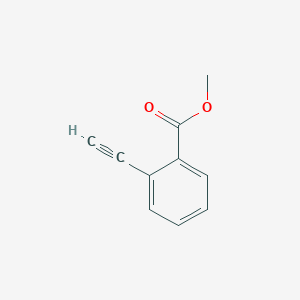

Structural and Spectroscopic Analysis

The structural properties of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been investigated through spectral methods and X-ray crystallography. Quantum mechanical calculations, including DFT using B3LYP functional combined with 6-31G(d) basis set, have shown good agreement between theoretical and experimental values. This compound was also screened for its antibacterial activity, highlighting its potential in biomedical research N. T. Abdel Ghani, A. Mansour, 2011.

Fluorescence Applications

The development of fluorescent probes based on the {M(CO)3}+ core with benzimidazole derivatives, including those related to 4-amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester, has been explored for potential fluorescence applications. These studies involved synthesizing tridentate ligands derived from benzimidazole and their reactions with rhenium tricarbonyl complexes, which demonstrated promising photophysical properties for use in fluorescent labeling and imaging Lihui Wei et al., 2006.

Hydrolysis and Kinetic Studies

Research on the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids, including 4-amino-benzoic acid derivatives, provides insights into the reaction mechanisms and kinetics. These studies help in understanding the steric and electronic effects on the hydrolysis rates, contributing to the broader field of organic and medicinal chemistry Ingrid Bauerová, M. Ludwig, 2000.

Coordination Chemistry and Biological Activity

Novel Ni(II) and Zn(II) complexes coordinated by 2-arylaminomethyl-1H-benzimidazole, including derivatives of 4-amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester, have been synthesized and characterized. These complexes have been studied for their spectral, structural properties through DFT studies, and evaluated for biological activity, demonstrating potential applications in medicinal chemistry and drug development N. Abdel-Ghani et al., 2013.

Wirkmechanismus

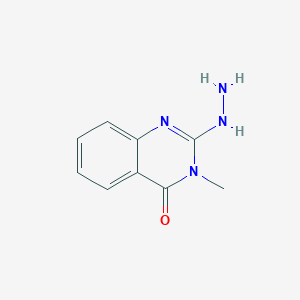

Target of Action

It is known that 4-aminobenzoic acid, a component of this compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi .

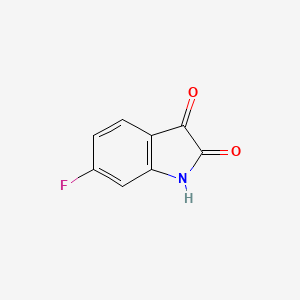

Mode of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been found to exhibit various biological activities . The compound is synthesized by condensing o-phenylenediamine with p-amino benzoic acid to give 2-amino Benzimidazole. In the next step, 2-amino Benzimidazole is treated with different substituted aldehydes and ketones to form substituted Benzimidazole having imine linkage .

Biochemical Pathways

The “4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester” may affect the folate synthesis pathway, given that 4-Aminobenzoic acid is an intermediate in this pathway

Result of Action

It is known that benzimidazole derivatives have been found to exhibit various biological activities .

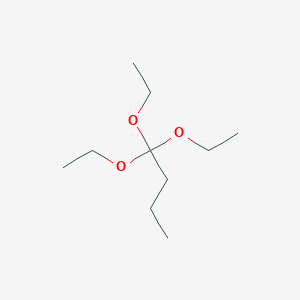

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester involves the reaction of 4-aminobenzoic acid with 1H-benzoimidazole-2-carboxylic acid, followed by esterification with methanol.", "Starting Materials": [ "4-aminobenzoic acid", "1H-benzoimidazole-2-carboxylic acid", "Methanol", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with 1H-benzoimidazole-2-carboxylic acid in the presence of DCC and DMAP in chloroform to form 4-aminobenzoic acid 1H-benzoimidazole-2-carboxylic acid ester.", "Step 2: The resulting ester is purified and then reacted with methanol in the presence of hydrochloric acid to form 4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester.", "Step 3: The product is purified by recrystallization from diethyl ether and dried under vacuum.", "Step 4: The final product is characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

CAS-Nummer |

435342-18-0 |

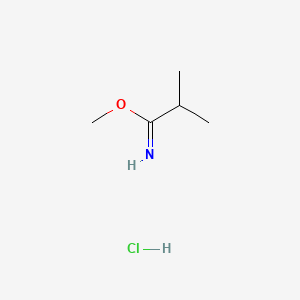

Molekularformel |

C15H14ClN3O2 |

Molekulargewicht |

303.74 g/mol |

IUPAC-Name |

1H-benzimidazol-2-ylmethyl 4-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C15H13N3O2.ClH/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14;/h1-8H,9,16H2,(H,17,18);1H |

InChI-Schlüssel |

HPVJGYKFZHAXDW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N |

Kanonische SMILES |

C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)